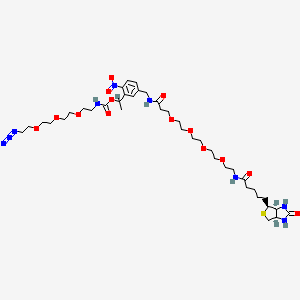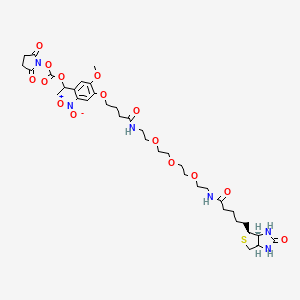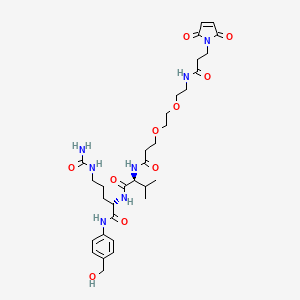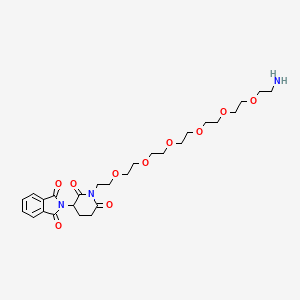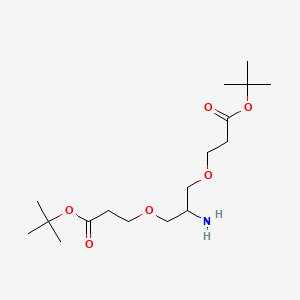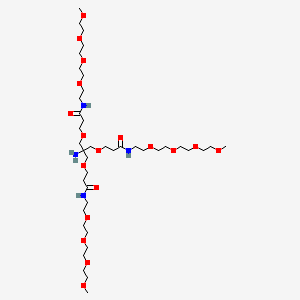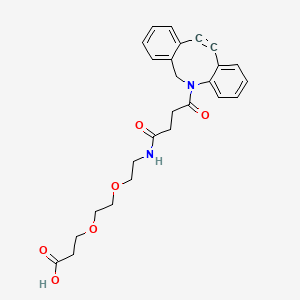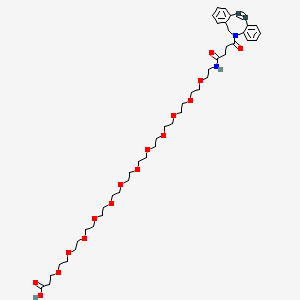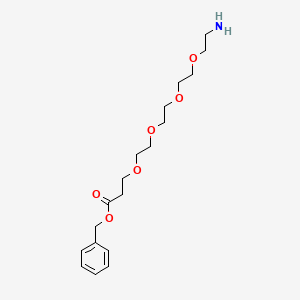
Amino-PEG4-benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG4-benzyl ester is a compound that combines an amino group, a polyethylene glycol (PEG) chain, and a benzyl ester functionality. This compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The presence of the PEG chain imparts water solubility and flexibility, while the benzyl ester group provides a reactive site for further chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG4-benzyl ester typically involves the reaction of a PEG4 chain with an amino group and a benzyl ester. One common method is the Fischer–Speier esterification, where an amino acid reacts with benzyl alcohol in the presence of an acid catalyst . This reaction is often carried out in a refluxing water-azeotroping solvent to remove water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of green solvents and catalysts is becoming more common to reduce environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG4-benzyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The amino group can react with electrophiles to form new bonds.
Ester hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
PEGylation: The PEG chain can be used to modify proteins and peptides, enhancing their solubility and stability.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
PEGylation: Reagents such as N-hydroxysuccinimide (NHS) esters are used to activate the PEG chain for conjugation with amines.
Major Products Formed
Nucleophilic substitution: New amide or ester bonds are formed.
Ester hydrolysis: Carboxylic acids and benzyl alcohol are produced.
PEGylation: PEGylated proteins or peptides are formed.
Scientific Research Applications
Amino-PEG4-benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in the development of drug delivery systems and PROTACs for targeted protein degradation.
Industry: Applied in the production of biocompatible materials and surface modifications.
Mechanism of Action
The mechanism of action of Amino-PEG4-benzyl ester involves its ability to form stable amide bonds with primary amines through nucleophilic substitution reactions. The PEG chain provides flexibility and solubility, while the benzyl ester group offers a reactive site for further modifications. This combination allows for the efficient conjugation of the compound to various biomolecules, enhancing their properties and functionality .
Comparison with Similar Compounds
Amino-PEG4-benzyl ester can be compared with other PEGylated compounds and benzyl esters:
Amino-PEG4-acid: Similar to this compound but with a carboxylic acid group instead of a benzyl ester. It is used for different types of conjugation reactions.
Amino-PEG4-alcohol: Contains an alcohol group instead of a benzyl ester, offering different reactivity and applications.
Amino-PEG4-NHS ester: An activated ester used for rapid and efficient conjugation with primary amines.
This compound is unique due to its combination of an amino group, PEG chain, and benzyl ester functionality, providing versatility in various applications .
Properties
IUPAC Name |
benzyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO6/c19-7-9-22-11-13-24-15-14-23-12-10-21-8-6-18(20)25-16-17-4-2-1-3-5-17/h1-5H,6-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJPPZOECOMFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

